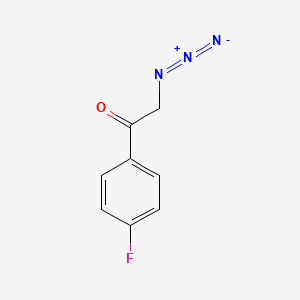

2-Azido-1-(4-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6FN3O |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2-azido-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H6FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 |

InChI Key |

AFGKBWWZZQOMLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])F |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Triazole Derivatives : 2-Azido-1-(4-fluorophenyl)ethanone serves as a precursor for triazole compounds, which exhibit antifungal, antibacterial, and anticancer activities. These derivatives have shown significant cytotoxic effects in various studies, making them promising candidates for drug development .

- Bioorthogonal Chemistry : The azide functional group allows for bioorthogonal reactions, enabling the modification of biomolecules such as proteins and nucleic acids without interfering with biological processes. This property is particularly useful in targeted drug delivery systems.

2. Material Science

- Polymer Development : The compound can be utilized in the creation of new materials with enhanced properties. Its unique structure contributes to the development of polymers and coatings that exhibit improved performance characteristics.

3. Interaction Studies

- Binding Affinities : Research has focused on the interaction mechanisms of this compound within biological systems. Studies indicate that triazole derivatives can interact with various biological targets, influencing cellular pathways associated with disease processes .

Case Studies

Preparation Methods

Bromination of 1-(4-fluorophenyl)ethanone

The first critical step is the α-bromination of 1-(4-fluorophenyl)ethanone. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of an acid catalyst such as p-toluenesulfonic acid, with acetonitrile as the solvent.

- Dissolve 1-(4-fluorophenyl)ethanone (7.239 mmol, 1.0 equiv.) in acetonitrile (18 mL).

- Add p-toluenesulfonic acid (10.858 mmol, 1.5 equiv.) and N-bromosuccinimide (10.134 mmol, 1.4 equiv.).

- Heat the mixture to reflux for 1 to 1.5 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

This step introduces a bromine atom at the α-position to the ketone, forming the α-bromo ketone intermediate.

Azide Substitution

Following bromination, the α-bromo ketone undergoes nucleophilic substitution with sodium azide to replace the bromine with an azide group.

- Cool the bromination reaction mixture to room temperature.

- Add sodium azide (21.717 mmol, 3.0 equiv.) to the reaction mixture.

- Stir for an additional 2 to 3 hours at room temperature.

- Quench the reaction with ice-cooled water.

- Extract the product with diethyl ether (2 × 25 mL).

- Dry the organic layer over anhydrous sodium sulfate.

- Filter and concentrate under vacuum to obtain the crude azido ketone.

Purification

The crude product is purified by flash silica gel chromatography using an ethyl acetate/hexane solvent system to isolate pure 2-azido-1-(4-fluorophenyl)ethanone.

Reaction Parameters and Yield

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| 1-(4-Fluorophenyl)ethanone | 7.239 mmol (1.0 equiv.) | Starting material |

| N-bromosuccinimide (NBS) | 1.4 equiv. | Brominating agent |

| p-Toluenesulfonic acid | 1.5 equiv. | Acid catalyst |

| Sodium azide (NaN₃) | 3.0 equiv. | Azide source |

| Solvent | Acetonitrile | Medium for bromination and azidation |

| Bromination temperature | Reflux (approx. 80°C) | 1–1.5 hours |

| Azidation temperature | Room temperature | 2–3 hours |

| Purification | Flash chromatography | EtOAc/hexane solvent system |

| Yield | ~65% | Depends on reaction control and purification |

Mechanistic Insights

- The bromination step proceeds via electrophilic substitution at the α-position relative to the ketone, facilitated by the acid catalyst.

- The azide ion (N₃⁻) acts as a nucleophile, displacing the bromide ion in a typical nucleophilic substitution (S_N2) reaction.

- Monitoring by TLC is essential to avoid over-bromination or side reactions.

- The use of excess sodium azide ensures complete substitution.

Comparative Notes and Research Findings

- The described method is a standard and reliable approach, yielding moderate to good product quantities (~65%).

- Reaction conditions such as stoichiometry, temperature, and reaction time are critical to optimize yield and purity.

- The use of acetonitrile as solvent provides a good balance between solubility and reaction rate.

- Purification by flash chromatography effectively separates the azido ketone from side products.

- The compound’s crystal structure has been characterized by single-crystal X-ray diffraction, confirming the molecular identity and purity of the synthesized product.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| α-Bromination | 1-(4-fluorophenyl)ethanone, NBS (1.4 equiv.), p-TsOH (1.5 equiv.), acetonitrile, reflux 1–1.5 h | α-Bromo ketone intermediate |

| Azide substitution | Sodium azide (3.0 equiv.), room temperature, 2–3 h | This compound |

| Work-up and extraction | Quench with water, extract with diethyl ether, dry | Crude product |

| Purification | Flash silica gel chromatography (EtOAc/hexane) | Pure product (~65% yield) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Azido-1-(4-fluorophenyl)ethanone, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves bromination of 1-(4-fluorophenyl)ethanone using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile under reflux, followed by azide substitution with sodium azide (NaN₃). Purification via flash silica gel chromatography (EtOAc/hexane) yields ~65% of the product. Key factors affecting yield include stoichiometry (1.4–1.5 equiv. NBS), reaction time (1–1.5 h for bromination, 2–3 h for azidation), and purification efficiency. Side reactions (e.g., over-bromination) must be monitored via TLC .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals an orthorhombic system (space group Pbca) with unit cell parameters a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å, and Z = 8. The structure is stabilized by intermolecular hydrogen bonds (C–H···O and C–H···N) forming chains parallel to the a-axis. Refinement using SHELXL achieves R = 0.033 and wR = 0.090, with H atoms positioned geometrically .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the azide (δ ~4.5 ppm for CH₂N₃) and aryl groups.

- IR : Azide stretch at ~2100 cm⁻¹.

- Mass Spectrometry : Electron ionization (EI-MS) shows peaks at m/z 179 (M⁺), 151 (M–N₂), and 123 (loss of CO).

- X-ray Crystallography : Validates bond lengths/angles (e.g., C–N₃ = 1.44 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and safety in synthesizing this compound, given the instability of organic azides?

- Methodological Answer : Safety protocols include slow NaN₃ addition under ice-cooling to minimize exothermic decomposition. Regioselectivity is ensured by using a polar aprotic solvent (acetonitrile) and maintaining reflux temperature (80–85°C). Post-reaction quenching with ice-water and extraction with diethyl ether reduce side products. Low-temperature flash chromatography minimizes azide degradation .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in click chemistry applications?

- Methodological Answer : The fluorine atom increases the electrophilicity of the ketone group, accelerating Huisgen 1,3-dipolar cycloaddition with terminal alkynes. Computational studies (DFT) show stabilization of the transition state via resonance effects. Experimental rates correlate with substituent Hammett parameters (σₚ ≈ 0.06 for fluorine) .

Q. What challenges arise in interpreting the electron ionization (EI) mass spectrum of this compound, and how can fragmentation patterns be correlated with structural features?

- Methodological Answer : The azide group undergoes N₂ loss, leading to dominant fragments at m/z 151 (M–N₂) and 123 (M–N₂–CO). The fluorine atom stabilizes the aryl cation, observed at m/z 95 (C₆H₄F⁺). Comparison with NIST reference data (CAS 403-42-9) confirms spectral assignments .

Q. In crystallographic refinement, how are hydrogen atoms treated, and what software is typically employed for this compound?

- Methodological Answer : H atoms are placed geometrically with C–H = 0.93–0.97 Å and refined using a riding model (Uiso(H) = 1.2Ueq(C)). The SHELX system (SHELXL-2018) is used for refinement, leveraging least-squares minimization on F² to achieve high precision (S = 1.06) .

Q. How can computational methods predict the bioactivity of triazole derivatives synthesized from this compound?

- Methodological Answer : Density functional theory (DFT) calculates transition states for azide-alkyne cycloaddition, while molecular docking (AutoDock Vina) models interactions with targets like tubulin or kinases. In vitro validation includes cytotoxicity assays (e.g., IC₅₀ determination against cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.